2-(2-methoxyphenyl)-3-phenylacrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-(2-methoxyphenyl)-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15-10-6-5-9-13(15)14(16(17)18)11-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIYKYUBHWCPTK-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C(=C\C2=CC=CC=C2)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways
Regioselective and Stereoselective Synthesis of 2-(2-methoxyphenyl)-3-phenylacrylic Acid Isomers
The geometric isomers of this compound, designated as (E) and (Z), can exhibit distinct physical, chemical, and biological properties. Consequently, the development of synthetic routes that allow for the selective synthesis of each isomer is of significant chemical importance.
Directed Synthesis Approaches for E/Z Isomers
While direct, highly stereoselective syntheses for this compound are not extensively documented, established methodologies for related 2-aryl-substituted cinnamic acids can be applied. The Horner-Wadsworth-Emmons (HWE) olefination reaction stands out as a superior method for achieving high stereoselectivity, typically favoring the formation of the (E)-isomer. organic-chemistry.org This approach offers advantages over traditional methods like the Perkin reaction, which often yield mixtures of stereoisomers and require harsh reaction conditions. organic-chemistry.org The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. For the synthesis of the target molecule, this would entail the reaction of a phosphonoacetate bearing the 2-methoxyphenyl group with benzaldehyde (B42025). The use of specific bases and reaction conditions, such as DBU-LiCl in acetonitrile, has been shown to provide excellent yields and high (E)-selectivity for analogous 2-aryl cinnamic esters. organic-chemistry.org
For the synthesis of the (Z)-isomer, while less common, certain modifications to condensation reactions or the use of specific catalysts can favor its formation. In some Knoevenagel condensations, the initial product can be a mixture of E and Z isomers, and under certain conditions, the more stable Z-isomer can be obtained through equilibration. wikipedia.org
Mechanistic Studies of Isomerization Processes
The isomerization between (E) and (Z) isomers of α,β-unsaturated acids and esters can be induced by various stimuli, including light (photoisomerization) or catalysts. Mechanistic studies on related polarized alkenes have shed light on these processes. Photocatalytic E → Z isomerization, for instance, can be achieved using visible light and a suitable photocatalyst, such as fac-Ir(ppy)3 or riboflavin. mdpi.comresearchgate.net This process often involves a triplet energy transfer from the excited photocatalyst to the alkene, leading to a temporary rotation around the carbon-carbon double bond, followed by relaxation to a mixture of isomers, often favoring the thermodynamically less stable (Z)-isomer. researchgate.netacs.org The photostationary state, or the final ratio of Z:E isomers, is influenced by factors such as the substrate structure, the photocatalyst used, and the reaction conditions. acs.org For example, the presence of a β-substituent in cinnamonitriles has been shown to enhance the selectivity for the (Z)-isomer in photocatalytic isomerization. acs.org These mechanistic principles are applicable to the potential isomerization of this compound.
Carbon-Carbon Bond Formation Strategies
The construction of the 2,3-diaryl acrylic acid framework relies on robust carbon-carbon bond-forming reactions. Palladium- and copper-catalyzed cross-coupling reactions, as well as classic condensation reactions, are pivotal in this context.
Palladium-Catalyzed Coupling Reactions (e.g., Heck-type reactions)
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov In the context of synthesizing this compound, a plausible Heck-type approach would involve the coupling of an aryl halide (e.g., 2-bromoanisole) with a phenylacrylic acid derivative or, alternatively, the coupling of a halide (e.g., bromobenzene) with a 2-(2-methoxyphenyl)acrylic acid derivative. While the Heck reaction is widely used for producing cinnamic acid derivatives, its application for the direct synthesis of α-aryl cinnamic acids is less common. rug.nl Another advanced palladium-catalyzed method is direct C-H arylation, which avoids the need for pre-functionalized starting materials. rsc.orgnih.gov This could potentially involve the direct coupling of 2-phenylacrylic acid with 2-bromoanisole, although the regioselectivity of such a reaction would need to be carefully controlled.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 2-Bromo-6-methoxy-naphthalene | Ethylene | Palladium Catalyst | Precursor to Naproxen | rug.nl |
| Methyl 2-iodo-benzoate | Allylic alcohol | Palladium Catalyst | Key intermediate for Singulair™ | rug.nl |
| 2-Sulfonatobenzenediazonium | 3,3,3-trifluoropropene | Palladium Catalyst (Matsuda Reaction) | Prosulfuron™ | rug.nl |
Copper-Catalyzed Transformations and Cycloaddition Reactions
Copper-catalyzed reactions have emerged as a versatile and cost-effective alternative to palladium-catalyzed couplings. While specific applications for the synthesis of this compound are not well-documented, copper catalysis is used in the synthesis of various cinnamic acid derivatives. researchgate.netresearchgate.netbeilstein-journals.org These transformations can include decarboxylative cross-coupling reactions, where a cinnamic acid derivative is coupled with another molecule with the loss of carbon dioxide. researchgate.net Such methods offer a high degree of functional group tolerance and can be stereoselective. researchgate.net
Knoevenagel and Perkin Condensation Variants in Acrylic Acid Synthesis
The Knoevenagel and Perkin condensations are classical methods for the synthesis of α,β-unsaturated carboxylic acids.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgthermofisher.com For the synthesis of the target molecule, this would involve the condensation of benzaldehyde with 2-methoxyphenylacetic acid. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, is particularly relevant as it often leads to concomitant decarboxylation when a malonic acid derivative is used. wikipedia.orgorganic-chemistry.org Greener approaches to the Knoevenagel condensation have been developed, utilizing solvent-free conditions and environmentally benign catalysts like ammonium (B1175870) bicarbonate. tue.nl
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Enone derivative | wikipedia.org |
| Syringaldehyde | Malonic acid | Ammonium bicarbonate (solvent-free) | Sinapinic acid | tue.nl |
| 4-Methoxybenzaldehyde (B44291) | Malonic acid | Piperidine/Pyridine | 4-Methoxycinnamic acid | chemicalbook.com |
The Perkin reaction is a condensation reaction between an aromatic aldehyde and an acid anhydride (B1165640) in the presence of the alkali salt of the acid, which acts as a base catalyst. wikipedia.orgbyjus.comlibretexts.org This reaction is a primary method for synthesizing cinnamic acid derivatives. longdom.org A relevant example is the synthesis of (E)-2,3-bis(4-methoxyphenyl)acrylic acid from 4-methoxyphenylacetic acid and 4-methoxybenzaldehyde in the presence of acetic anhydride and triethylamine (B128534). researchgate.net This demonstrates the applicability of the Perkin reaction for synthesizing α-aryl cinnamic acids. The mechanism is generally believed to proceed through an aldol-type condensation. byjus.com However, the traditional Perkin reaction can suffer from drawbacks such as the need for high temperatures and the formation of isomeric mixtures, which has led to the development of more stereoselective methods like the Horner-Wadsworth-Emmons olefination. organic-chemistry.org
Multi-Component Reactions for Structural Complexity
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. While a specific one-pot, multi-component synthesis of this compound is not extensively documented in readily available literature, the principles of MCRs can be applied to construct its core structure.
A plausible approach involves a modification of the Perkin reaction, a classical method for synthesizing cinnamic acids. tandfonline.comnumberanalytics.comresearchgate.nettue.nlwikipedia.org In a multi-component-like variation, one could envision a reaction between benzaldehyde, 2-methoxyphenylacetic anhydride (or a related active methylene compound), and a suitable base in a one-pot fashion. A mild and convenient one-pot synthesis of 2,3-diaryl acrylic acid derivatives has been achieved through a modified Perkin reaction between benzofurazan-4-carboxaldehyde and various substituted phenylacetic acids. petsd.org This suggests that a similar strategy could be employed for the target molecule.
Furthermore, the synthesis of polyheterocycles via MCRs often involves the formation of complex acyclic intermediates that could be adapted for the synthesis of highly substituted acrylic acids. tandfonline.com Research into the synthesis of 2,3-diaryl acrylic acid derivatives has demonstrated that a one-pot modified Perkin reaction can be effective, suggesting the feasibility of an MCR approach for this compound. petsd.orgnih.gov
Integration of CO2 in Derivatization Pathways
The use of carbon dioxide (CO2) as a C1 building block in organic synthesis is a key area of green chemistry. While direct carboxylation of a precursor to form this compound is challenging, related methodologies offer potential routes. The carboxylation of alkenes with CO2, often facilitated by photoredox catalysis, can lead to the formation of carboxylic acids. nih.gov For instance, the arylcarboxylation of unactivated alkenes with CO2 has been demonstrated. nih.gov
A hypothetical pathway could involve the synthesis of a 1-(2-methoxyphenyl)-2-phenylethylene (a stilbene (B7821643) derivative) precursor, followed by a carboxylation step. Research has shown that the direct carboxylation of arenes and halobenzenes with CO2 can be achieved using promoters like aluminum and silicon halides. researchgate.net Enzymatic carboxylation in aqueous solutions at elevated CO2 pressure also presents a green alternative for the synthesis of carboxylic acids. researchgate.net However, the direct integration of CO2 to form the acrylic acid moiety of the target compound remains an area for further research and development.
Hydrogenation and Reduction Methodologies
The acrylic acid moiety of this compound contains a carbon-carbon double bond that can be selectively reduced through hydrogenation. This process yields the corresponding saturated propanoic acid derivative, which may have different biological or material properties.
Catalytic Hydrogenation of the Acrylic Acid Moiety
Catalytic hydrogenation is a widely used and efficient method for the reduction of alkenes. acs.org The choice of catalyst is crucial for achieving high selectivity and yield. For the hydrogenation of the tetrasubstituted double bond in this compound, robust catalysts are required.
Table 1: Potential Catalysts for the Hydrogenation of Substituted Acrylic Acids
| Catalyst System | Substrate Type | Key Features |
| Rhodium(I) complexes with chiral diphosphines | Terpenic acrylic acids | Enables enantioselective hydrogenation. researchgate.net |
| RuPHOX–Ru complexes | α-Substituted acrylic acids | Provides high yields and enantioselectivity under mild conditions. rsc.org |
| Nickel-catalyzed hydrogenation | β,β-Disubstituted acrylic acids | Offers a highly enantioselective route to chiral carboxylic acids. researchgate.nettue.nl |
| Iridium-MaxPHOX catalysts | Nonchelating di-, tri-, and tetrasubstituted olefins | Demonstrates high catalytic performance for a wide range of substrates. rsc.org |
| Palladium on Carbon (Pd/C) | Furyl acrylic acids | Effective for the hydrogenation of acrylic acid derivatives to saturated esters. acs.org |
The asymmetric hydrogenation of α-arylacrylic and β-arylbut-3-enoic acids has been successfully achieved using Rh(I) complexes of monodentate secondary phosphine (B1218219) oxide ligands, yielding chiral α-arylpropanoic and β-arylbutanoic acids with high enantioselectivity. Similarly, rhodium(I)-catalyzed enantioselective hydrogenation has been applied to substituted acrylic acids with sterically similar β,β-diaryls. wikipedia.org For the specific target molecule, a nickel-catalyzed asymmetric hydrogenation could be a promising approach, as it has been shown to be highly effective for β,β-disubstituted acrylic acids. tue.nl
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. For the synthesis of this compound, several green approaches can be considered, primarily focusing on the well-established Knoevenagel and Perkin reactions.
Table 2: Green Chemistry Approaches in Cinnamic Acid Synthesis
| Method | Green Aspect | Reactants | Catalyst/Conditions |
| Solvent-free Knoevenagel Condensation | Avoids hazardous solvents. | Benzaldehydes, Malonic acid | Environmentally benign amines or ammonium salts. tue.nl |
| Microwave-assisted Perkin Reaction | Reduced reaction times and energy consumption. | Aromatic aldehydes, Acetic anhydride | Cesium salts or sodium acetate (B1210297) trihydrate. |
| Deep Eutectic Solvent (DES) mediated Perkin Reaction | Use of biodegradable and recyclable solvent/catalyst system. | Benzaldehyde, Acetic anhydride | Choline (B1196258) chloride and urea (B33335) based DES. |
| Aqueous phase Knoevenagel Condensation | Use of water as a safe and abundant solvent. | Benzaldehydes, Active methylene compounds | Often requires a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. |
Microwave-assisted synthesis has also emerged as a green technique, significantly reducing reaction times and energy consumption in Perkin reactions. The use of biodegradable deep eutectic solvents (DES), such as those based on choline chloride and urea, as both the catalyst and reaction medium in the Perkin reaction provides an efficient and environmentally benign method for the synthesis of cinnamic acid derivatives. This approach eliminates the need for additional catalysts and volatile organic solvents. These green methodologies, while demonstrated for general cinnamic acid synthesis, are directly applicable to the synthesis of this compound, paving the way for more sustainable production routes.
Derivatization and Chemical Modification Strategies
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid moiety is a primary target for derivatization, readily undergoing esterification and amidation to yield a diverse range of derivatives. These reactions are fundamental in medicinal chemistry for enhancing properties such as lipophilicity and cell permeability.
Esterification of 2-(2-methoxyphenyl)-3-phenylacrylic acid with alcohols like phenethyl alcohol and eugenol (B1671780) can be achieved through various standard synthetic methodologies. A common approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to yield the corresponding ester. mdpi.com
Alternatively, direct esterification can be accomplished using coupling agents. For example, the reaction of the acid with phenethyl alcohol in the presence of N,N'-diisopropylcarbodiimide (DIC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) can produce the phenethyl ester. nih.gov A similar strategy can be applied for the synthesis of the eugenol ester. The reaction conditions for analogous esterifications of phenolic acids are well-documented. For instance, the synthesis of phenethyl esters of ferulic acid has been achieved by reacting the acid with phenethyl bromide in the presence of sodium carbonate and a catalytic amount of potassium iodide in dimethyl sulfoxide (B87167) (DMSO). mdpi.com
These synthetic routes offer versatile methods for producing esters of this compound with potentially enhanced biological activities.
Table 1: Synthetic Methods for Esterification
| Method | Reagents | Key Features |
| Acyl Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by alcohol and base (e.g., pyridine) | High reactivity of the acyl halide intermediate. |
| Carbodiimide Coupling | N,N'-Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP), alcohol | Mild reaction conditions, suitable for sensitive substrates. |
| Alkyl Halide Reaction | Alkyl bromide (e.g., phenethyl bromide), base (e.g., Na₂CO₃), catalyst (e.g., KI) | Single-step procedure, often with good yields. |
The synthesis of amide conjugates, such as tryptamine (B22526) hybrids, involves the coupling of the carboxylic acid group with an amine. This is a widely used strategy to create hybrid molecules that may exhibit combined or novel biological effects. The formation of the amide bond typically requires the activation of the carboxylic acid.
One common method is the use of peptide coupling reagents. For example, reacting this compound with tryptamine in the presence of a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and a non-nucleophilic base such as triethylamine (Et₃N) in a suitable solvent like dichloromethane can yield the desired tryptamine amide. mdpi.com The general synthetic route for N,N-disubstituted tryptamines often involves the reduction of a corresponding glyoxalylamide intermediate. psu.edu
The synthesis of such amide conjugates allows for the exploration of structure-activity relationships by combining the structural features of this compound with those of biologically relevant amines like tryptamine.
Modifications of the Phenyl and 2-Methoxyphenyl Moieties
The two aromatic rings in this compound present opportunities for further derivatization through electrophilic aromatic substitution reactions. The methoxy (B1213986) group on one of the phenyl rings is an ortho-, para-directing activator, while the acrylic acid side chain is a deactivating group. The reactivity and regioselectivity of substitutions on the phenyl rings will be influenced by these substituents.
Potential modifications include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration could introduce nitro groups onto the aromatic rings, which can then be further reduced to amino groups, providing a handle for additional functionalization. The presence of a methoxy group has been shown to be a key structural element influencing the biological activity of cinnamic acid derivatives. nih.gov Therefore, modifications to this group, such as demethylation to a hydroxyl group or substitution with other alkoxy groups, could significantly alter the compound's properties.
Synthesis of Heterocyclic Architectures Utilizing this compound as a Precursor
The chemical structure of this compound contains functionalities that can be utilized in the synthesis of various heterocyclic systems. For example, the α,β-unsaturated carboxylic acid moiety can participate in Michael addition reactions and cycloaddition reactions.
One potential application is in the synthesis of pyrazoline derivatives. The reaction of α,β-unsaturated carbonyl compounds with hydrazines is a well-established method for the preparation of pyrazolines. Similarly, the compound could serve as a synthon for the construction of other heterocyclic rings such as pyridazinones or oxazinones through reactions involving the double bond and the carboxylic acid group. Ferulic acid, a structurally related compound, has been used as a starting material for the synthesis of derivatives containing heterocyclic moieties like triazoles, which have shown a wide range of medicinal actions. jmchemsci.com
Derivatization for Enhanced Analytical Performance and Detection
For analytical purposes, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization can be employed to improve the detection and quantification of this compound. researchgate.net The primary goal of analytical derivatization is to modify the analyte to enhance its detectability by introducing a chromophore, a fluorophore, or a group that improves ionization efficiency in mass spectrometry. sci-hub.se
The carboxylic acid group is the most common target for such derivatization. Reagents that react with carboxylic acids to form highly UV-absorbing or fluorescent esters or amides can be used. For example, derivatization with a reagent containing a fluorescent tag would allow for highly sensitive detection using a fluorescence detector. actascientific.com In the context of mass spectrometry, derivatization can be used to improve ionization and to introduce specific fragmentation patterns that aid in identification and quantification. researchgate.net This is particularly useful for enhancing the detection of carboxylic acids in complex biological matrices. sci-hub.se
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 2-(2-methoxyphenyl)-3-phenylacrylic acid, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its proton and carbon framework.
In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group is expected to be the most downfield signal, typically appearing as a broad singlet in the 10-12 ppm region due to its acidic nature and hydrogen bonding. libretexts.orglibretexts.org The protons on the two aromatic rings (the 2-methoxyphenyl group and the 3-phenyl group) would resonate in the aromatic region, approximately between 6.8 and 7.5 ppm. The single olefinic proton (=CH-Ph) would likely appear downfield in the vinylic region, influenced by the adjacent phenyl and carboxyl groups. The methoxy (B1213986) group (-OCH₃) protons would give a sharp singlet, typically around 3.8-4.0 ppm.
In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range. pressbooks.pub The aromatic and olefinic carbons would produce a series of signals between approximately 110 and 160 ppm. The carbon of the methoxy group is expected to resonate further upfield, typically in the 55-60 ppm range.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents estimated values based on general chemical shift ranges for functional groups.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |
| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplets |
| Olefinic (=CH) | 7.0 - 7.8 | Singlet |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents estimated values based on general chemical shift ranges for functional groups.
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (-COOH) | 165 - 185 |
| Aromatic/Olefinic (C=C, Ar-C) | 110 - 160 |
| Methoxy (-OCH₃) | 55 - 60 |
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for establishing the connectivity of protons within the phenyl and methoxyphenyl rings by showing correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each carbon atom that has an attached proton, for example, linking the methoxy proton signal to the methoxy carbon signal.
While solution-state NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. A comparative study, though not specifically documented for this compound, would be highly informative.
In solution, sharp NMR signals are observed because the rapid molecular motion averages out anisotropic interactions. In the solid state, these interactions are not averaged, leading to significantly broader signals. Techniques like Magic Angle Spinning (MAS) are employed in ssNMR to reduce this broadening and obtain higher resolution spectra. A comparative study could reveal differences in conformation, packing, and intermolecular interactions (like hydrogen bonding of the carboxylic acid dimers) between the solid and solution phases.
Studying molecules in superacidic environments can provide information about their basicity and the nature of protonated species. While no specific studies on this compound in superacids have been reported, the expected behavior can be predicted. In a superacid, the carbonyl oxygen of the carboxylic acid group would likely be protonated. This protonation would lead to a significant downfield shift of the signals for nearby protons and carbons in the NMR spectra, particularly the carbonyl carbon, due to the increased positive charge and resonance delocalization. Such studies help in understanding the reactivity and electronic distribution within the molecule under highly acidic conditions.
Vibrational Spectroscopy
Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound would be dominated by characteristic absorptions from its functional groups. libretexts.orgpressbooks.pub The most prominent feature for a carboxylic acid is the very broad O-H stretching band, which typically spans from 2500 to 3300 cm⁻¹. pressbooks.pub This broadening is a result of strong hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state.
The carbonyl (C=O) stretch of the carboxylic acid would give a strong, sharp absorption band. In a hydrogen-bonded dimer, this peak is typically found around 1710 cm⁻¹. pressbooks.pub If the molecule were in a monomeric state (e.g., in a very dilute solution in a nonpolar solvent), this peak would shift to a higher wavenumber, around 1760 cm⁻¹. pressbooks.pub Other key absorptions would include C=C stretching vibrations for the aromatic rings and the alkene bond in the 1450-1600 cm⁻¹ region, and the C-O stretching for the ether and carboxylic acid groups between 1000 and 1300 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound This table presents estimated values based on general vibrational frequencies for functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (Aromatic/Olefinic) | Ar-H, =C-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -OCH₃ | 2850 - 2960 | Medium |
| C=O Stretch | Carboxylic Acid | ~1710 | Strong, Sharp |
| C=C Stretch | Aromatic/Olefinic | 1450 - 1600 | Medium to Strong |
| C-O Stretch | Ether, Carboxylic Acid | 1000 - 1300 | Strong |
Electronic Absorption and Emission Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The extended conjugated system in this compound, which includes two phenyl rings and an acrylic double bond, gives rise to characteristic absorption bands. The primary electronic transitions observed are π → π* transitions, which are typically intense and occur at longer wavelengths due to the delocalized π-electron system. The presence of the carbonyl group (C=O) and the methoxy group (-OCH₃) introduces the possibility of n → π* transitions, involving the promotion of non-bonding electrons to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. academie-sciences.frresearchgate.net The solvent environment can influence the position of these absorption maxima.
| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Transition |
|---|---|---|---|
| Ethanol | ~290-310 | >15,000 | π → π |
| Ethanol | ~220-240 | ~10,000 | π → π |
| Hexane | ~320-340 | <500 | n → π* |
This table outlines the anticipated UV-Vis absorption characteristics for this compound, inferred from data on cinnamic acid and its derivatives. nih.govnist.gov
Molecules with extensive conjugation and structural rigidity, like this compound, often exhibit fluorescence. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides insights into the molecule's excited state properties. Key parameters determined from fluorescence spectroscopy include the maximum excitation and emission wavelengths, the Stokes shift (the difference between the excitation and emission maxima), the fluorescence quantum yield (the efficiency of the fluorescence process), and the fluorescence lifetime (the average time the molecule spends in the excited state). The fluorescence properties can be sensitive to the polarity of the solvent and the local environment. While many acrylic acid derivatives are fluorescent, the specific properties of this compound would require experimental determination. polyu.edu.hkmdpi.com
| Parameter | Description | Expected Value/Characteristic |
|---|---|---|
| Excitation λmax | Wavelength of maximum light absorption leading to fluorescence. | Corresponds to the main π → π* absorption band (~290-310 nm). |
| Emission λmax | Wavelength of maximum fluorescence intensity. | Typically red-shifted from the excitation maximum (~350-450 nm). |
| Stokes Shift | Energy difference between absorption and emission maxima. | Moderate to large, indicative of structural relaxation in the excited state. |
| Quantum Yield (Φf) | Ratio of photons emitted to photons absorbed. | Variable, dependent on solvent and structural rigidity. |
This table describes the expected photophysical properties of this compound based on general principles of fluorescence in conjugated systems.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₆H₁₄O₃), the calculated monoisotopic mass is 266.0943 Da. HRMS can confirm this exact mass, typically with an error of less than 5 parts per million (ppm), which is crucial for unambiguous formula determination. ub.edunih.gov In addition to the molecular ion peak, HRMS provides information on the fragmentation pattern of the molecule, which aids in structural elucidation. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). libretexts.org
| Ion Formula | Calculated m/z | Description |
|---|---|---|
| [C₁₆H₁₄O₃]+• | 266.0943 | Molecular Ion (M+•) |
| [C₁₆H₁₃O₃]+ | 265.0865 | [M-H]+ |
| [C₁₅H₁₄O]+• | 222.1045 | [M-CO₂]+•, Loss of carbon dioxide |
| [C₁₅H₁₁O₂]+ | 223.0759 | [M-CH₃-CO]+, Loss of methyl and carbonyl |
| [C₉H₇O]+ | 131.0497 | Fragment corresponding to a benzoyl cation |
This table lists the theoretical exact masses of the molecular ion and potential key fragments of this compound.
To improve the sensitivity and chromatographic behavior of carboxylic acids in mass spectrometry, chemical derivatization is often employed. The carboxylic acid group of this compound can be converted into an ester (e.g., a methyl or pentafluorobenzyl ester) or a silyl (B83357) derivative. acs.orgnist.gov This process can enhance its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or improve its ionization efficiency in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). nih.govresearchgate.net For instance, derivatization with a reagent containing a permanently charged group or a readily ionizable moiety can significantly boost the signal intensity in ESI-MS, allowing for lower detection limits. This is particularly useful for quantitative analysis in complex matrices. researchgate.net
| Derivatization Strategy | Reagent Example | Analytical Advantage | MS Technique |
|---|---|---|---|
| Esterification | Methanol/HCl or Pentafluorobenzyl (PFB) bromide | Increases volatility; enhances electron capture detection (for PFB). | GC-MS |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. | GC-MS |
| Amidation | Aniline or other primary/secondary amines | Improves ionization efficiency in ESI positive mode. | LC-MS/MS |
This table summarizes common derivatization strategies that could be applied to this compound to enhance its analysis by mass spectrometry.
Application in MALDI-MS Matrix Research
There is no available literature detailing the investigation or use of this compound as a matrix for MALDI-MS analysis.
X-ray Diffraction and Crystallographic Analysis
No published single crystal or powder X-ray diffraction data for this compound could be found. Consequently, information regarding its absolute stereochemistry and solid-state structural insights is not available.
It is possible that research on this specific compound has not been published or is not available in the public domain. Further research or de novo synthesis and analysis would be required to generate the data necessary to fulfill the requested article outline.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. scispace.com DFT calculations are employed to investigate various molecular properties by approximating the electron density of the system. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly used to predict molecular geometries and electronic properties. researchgate.netnih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(2-methoxyphenyl)-3-phenylacrylic acid, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure.
Conformational analysis is crucial for flexible molecules like this acrylic acid derivative. The key sources of conformational variability include the rotation around several single bonds:
The bond connecting the 2-methoxyphenyl group to the acrylic acid backbone.
The bond connecting the phenyl group to the acrylic acid backbone.
The C-O bond of the methoxy (B1213986) group.
The C-C bond within the carboxylic acid group.
Computational studies on similar molecules, such as other acrylic acid derivatives, have been performed to identify the most stable conformers. nih.gov A systematic search or molecular dynamics simulation can reveal the various low-energy conformations and the energy barriers between them. nih.gov For this compound, the planar arrangement of the acrylic acid moiety is expected to be favored due to conjugation, while the phenyl and methoxyphenyl rings will be twisted out of this plane to minimize steric hindrance.
Table 1: Representative Optimized Geometric Parameters (Calculated via DFT) Data is illustrative and based on typical values for similar molecular structures.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | ||
| C=O (carbonyl) | ~1.21 Å | |
| C-O (hydroxyl) | ~1.35 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| C=C (acrylic) | ~1.34 Å | |
| C-C (phenyl-acrylic) | ~1.48 Å | |
| C-O (methoxy) | ~1.36 Å | |
| Bond Angles | ||
| C-C=O | ~123° | |
| C-C-O (hydroxyl) | ~115° | |
| C=C-C (phenyl) | ~125° | |
| Dihedral Angle | ||
| Phenyl ring twist | ~30-50° | |
| Methoxyphenyl ring twist | ~40-60° |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. libretexts.orgnih.gov
For this compound, DFT calculations can predict the energies and spatial distributions of these orbitals.
HOMO: The electron density of the HOMO is expected to be concentrated on the electron-rich 2-methoxyphenyl ring, which acts as the primary electron-donating part of the molecule.
LUMO: The LUMO's electron density is likely distributed over the electron-withdrawing acrylic acid moiety and the adjacent phenyl ring, particularly the conjugated π-system.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org This information is vital for understanding potential chemical transformations and electronic transitions (e.g., UV-Vis absorption). researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies Values are illustrative and based on typical DFT results for analogous compounds.
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.9 eV |
| HOMO-LUMO Gap (ΔE) | 4.3 eV |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the electron density surface. These regions are color-coded to indicate their nature:
Red/Yellow: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack.
Blue: Regions of positive potential, electron-poor, which are susceptible to nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential.
In the MEP map of this compound, the most negative potential (red) would be localized around the oxygen atoms of the carbonyl group and the methoxy group, as these are the most electronegative atoms and represent sites for electrophilic interaction. The most positive potential (blue) would be found near the acidic hydrogen atom of the carboxyl group, indicating its susceptibility to deprotonation or interaction with nucleophiles. The phenyl rings would show a relatively neutral (green) potential.
Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. mdpi.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the molecule's fundamental vibrational modes. researchgate.net
These calculations can predict the frequencies associated with specific bond stretches, bends, and torsions. For this compound, key predicted vibrations would include:
O-H stretching of the carboxylic acid group.
C=O stretching of the carbonyl group.
C=C stretching of the acrylic double bond and aromatic rings.
C-O stretching of the carboxylic acid and methoxy groups.
Aromatic C-H bending .
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net These simulations are invaluable for confirming molecular structure and assigning spectral peaks observed in the laboratory. mdpi.com
Table 3: Predicted Vibrational Frequencies for Key Functional Groups Frequencies are illustrative and based on DFT calculations for similar structures. researchgate.net
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3500-3700 |
| C-H Stretch (Aromatic) | Phenyl Rings | ~3050-3150 |
| C=O Stretch | Carbonyl | ~1700-1750 |
| C=C Stretch (Acrylic) | Alkene | ~1620-1650 |
| C=C Stretch (Aromatic) | Phenyl Rings | ~1500-1600 |
| C-O-C Stretch | Methoxy Ether | ~1240-1280 |
Ab Initio and Semi-Empirical Quantum Chemical Methods
Beyond DFT, other quantum chemical methods offer different levels of theory for molecular investigation.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without using empirical parameters. nih.gov They are generally more computationally demanding than DFT but can offer benchmark accuracy, especially for smaller molecules. nih.gov They are particularly useful for problems where DFT may be less reliable.
Semi-Empirical Methods: These methods, such as AM1, PM3, and PM7, are based on the Hartree-Fock formalism but introduce significant approximations and use parameters derived from experimental data to simplify calculations. wikipedia.orgnumberanalytics.com This makes them much faster than DFT or ab initio methods, allowing for the study of very large molecular systems or longer timescale simulations, though with a potential trade-off in accuracy. scispace.comresearchgate.net
Computational methods are highly effective for studying protonation events and determining the relative stability of the resulting cations. To investigate the protonation of this compound, a proton (H⁺) is computationally added to various potential basic sites on the molecule. The most likely sites for protonation are the lone pairs of electrons on the oxygen atoms:
The carbonyl oxygen of the carboxylic acid.
The hydroxyl oxygen of the carboxylic acid.
The oxygen of the methoxy group.
By performing geometry optimization and energy calculations (using DFT or ab initio methods) for each of the resulting protonated structures (cations), their relative stabilities can be compared. The structure with the lowest energy corresponds to the most stable cation and therefore the most favorable protonation site. For a carboxylic acid, protonation almost invariably occurs at the carbonyl oxygen, as the resulting positive charge can be effectively delocalized through resonance across the O-C=O system. This cation is significantly more stable than cations formed by protonating the hydroxyl oxygen or the methoxy oxygen.
Intermolecular Interaction Analysis (e.g., Natural Bond Orbital - NBO Analysis, Atoms in Molecules - AIM Theory)
Intermolecular interaction analysis is crucial for understanding the non-covalent forces that govern molecular recognition and binding. Techniques like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theory are instrumental in elucidating these interactions.
Atoms in Molecules (AIM) Theory: AIM theory, developed by Richard Bader, defines atomic properties based on the topology of the electron density. This method can identify and characterize chemical bonds, including weak non-covalent interactions like hydrogen bonds and van der Waals forces. In the context of this compound, AIM analysis could precisely locate bond critical points (BCPs) between atoms, providing evidence for intramolecular hydrogen bonding between the carboxylic acid proton and the methoxy oxygen. The characteristics of these BCPs, such as electron density and its Laplacian, would quantify the strength of these interactions.
Illustrative Data from NBO/AIM Analysis:
Table 1: Hypothetical NBO and AIM Parameters for Key Interactions in this compound This table is for illustrative purposes to show the type of data generated from these analyses.
| Interaction | NBO Second-Order Perturbation Energy (E(2), kcal/mol) | AIM Electron Density at BCP (ρ(r), a.u.) | AIM Laplacian of Electron Density (∇²ρ(r), a.u.) |
|---|---|---|---|
| O(methoxy)...H(acid) | 2.5 | 0.015 | +0.045 |
| π(phenyl) -> π*(C=C) | 5.2 | - | - |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational landscape, flexibility, and interactions with its environment, such as a solvent or a biological receptor. nih.gov
For this compound, MD simulations could be employed to explore the rotational freedom around the single bonds, identifying the most stable conformations in different solvent environments. biorxiv.org These simulations can reveal how the molecule might adapt its shape to fit into a protein's binding pocket. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the molecule and the flexibility of its different regions over the simulation time. nih.gov For instance, the phenyl rings and the methoxy group would likely exhibit higher fluctuations compared to the more rigid acrylic acid backbone. mdpi.com
Illustrative Data from Molecular Dynamics Simulations:
Table 2: Representative Conformational Dihedral Angles and RMSF Values for this compound from a Hypothetical MD Simulation This table is for illustrative purposes to show the type of data generated from these analyses.
| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) | Atomic Group | Average RMSF (Å) |
|---|---|---|---|---|
| C(phenyl)-C(α)-C(β)-C(phenyl) | 175.5 | 10.2 | Methoxyphenyl Ring | 1.2 |
| C(α)-C(phenyl)-O-C(methyl) | 5.8 | 15.5 | Phenyl Ring | 1.1 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
QSAR and SAR studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. researchgate.netresearchgate.net These studies help in designing new compounds with improved potency and selectivity. nih.gov
Correlation of Structural Motifs with Biological Modulatory Activity
SAR analysis involves systematically modifying parts of a molecule and observing the effect on its biological activity. For derivatives of this compound, key structural motifs to investigate would include the position and nature of substituents on both phenyl rings and modifications to the acrylic acid group. For example, changing the methoxy group to other electron-donating or electron-withdrawing groups could significantly impact activity. mdpi.com
QSAR takes this a step further by creating a mathematical model that correlates physicochemical properties (descriptors) of a series of compounds with their biological activity. frontiersin.org Descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A QSAR model for a series of this compound analogs could help predict the activity of new, unsynthesized compounds. nih.gov
Illustrative Data from a QSAR Study:
Table 3: Hypothetical QSAR Equation and Descriptor Contributions for a Series of Cinnamic Acid Derivatives This table is for illustrative purposes to show the type of data generated from these analyses.
| Biological Activity (log(1/IC50)) | Equation |
|---|
| Descriptor | Contribution to Activity |
| Lipophilicity (logP) | Positive |
| Molecular Size | Negative |
| Electronic Donating Ability (HOMO) | Positive |
Ligand-Target Protein Interactions via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ajpp.in This method is invaluable for understanding the molecular basis of a drug's action and for virtual screening of compound libraries. mdpi.com
For this compound, docking studies could be performed against various protein targets, such as enzymes or receptors implicated in disease. fip.org The results would provide a binding score, indicating the strength of the interaction, and a detailed view of the binding pose. nih.govmdpi.com Key interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues, or π-π stacking between the phenyl rings and aromatic residues in the binding site, could be identified. ajpp.in These insights are crucial for designing more potent and specific inhibitors. mdpi.com
Illustrative Data from a Molecular Docking Study:
Table 4: Hypothetical Molecular Docking Results of this compound with a Target Protein This table is for illustrative purposes to show the type of data generated from these analyses.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, π-π Stacking |
| Ser530 | Hydrogen Bond |
Chemical Biology Applications and Mechanistic Insights
Exploration as Chemical Probes for Cellular Pathways
The exploration of 2-(2-methoxyphenyl)-3-phenylacrylic acid as a chemical probe to dissect cellular pathways is still in its nascent stages. The structural motifs present in the molecule, namely the methoxyphenyl and phenylacrylic acid groups, suggest potential for interaction with various biological targets. Cinnamic acid derivatives are known to influence signaling pathways involved in inflammation, proliferation, and apoptosis. For instance, related compounds have been shown to modulate the activity of transcription factors and protein kinases. However, specific studies delineating which cellular pathways are directly and selectively targeted by this compound are not yet available in the public domain. Future research employing techniques such as activity-based protein profiling and chemoproteomics will be crucial to identify its direct cellular interactors and elucidate its mechanism of action as a potential chemical probe.
Role as Intermediates or Modulators in Biochemical Systems
The role of this compound as either an intermediate or a modulator in biochemical systems is an area ripe for investigation. As a derivative of cinnamic acid, a key intermediate in the biosynthesis of a vast array of natural products in plants, it is plausible that this compound could act as a synthetic intermediate in the laboratory generation of novel bioactive molecules. Its potential as a modulator of biochemical systems is suggested by the activities of structurally similar compounds. For example, various methoxy-substituted cinnamic acid derivatives have demonstrated the ability to modulate enzyme activity and interact with cellular receptors. The specific biochemical pathways and systems that this compound might influence are yet to be determined, representing a significant gap in the current scientific literature.
Investigation in Biosynthetic Pathways and Natural Product Analogs
Currently, there is no direct evidence to suggest that this compound is a natural product or a direct intermediate in known biosynthetic pathways in organisms. Its structure, however, makes it an attractive scaffold for the synthesis of natural product analogs. The core phenylacrylic acid framework is a common feature in many natural products with diverse biological activities. By modifying the substitution patterns on the phenyl rings of this compound, chemists can generate libraries of novel compounds. These analogs can then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents or research tools. The synthesis and biological evaluation of such analogs would be a valuable contribution to the field of medicinal chemistry and chemical biology.
Modulation of Molecular Recognition and Enzyme Interactions
The ability of this compound to modulate molecular recognition events and interact with enzymes is a key area of interest, though specific data remains scarce. The general class of cinnamic acid derivatives has been shown to inhibit various enzymes, including but not limited to, tyrosinase, xanthine (B1682287) oxidase, and various proteases. The mode of interaction often involves the acrylic acid moiety, which can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site, while the phenyl rings contribute to hydrophobic and van der Waals interactions.
To provide a speculative framework for potential interactions, the following table outlines possible enzyme targets and the nature of the interaction based on the structural features of this compound.
| Potential Enzyme Target | Putative Interaction Mechanism | Rationale based on Structural Features |
| Tyrosinase | Competitive or non-competitive inhibition | The phenolic and carboxylic acid moieties can chelate the copper ions in the active site. |
| Cyclooxygenases (COX-1/COX-2) | Substrate-competitive inhibition | The acrylic acid structure mimics a portion of the arachidonic acid substrate. |
| Matrix Metalloproteinases (MMPs) | Zinc chelation and active site binding | The carboxylate group can interact with the catalytic zinc ion, while the aromatic rings can fit into the hydrophobic pockets of the active site. |
It must be explicitly stated that this table is based on the known activities of related compounds, and dedicated enzymatic assays are required to confirm any inhibitory activity of this compound itself.
Applications in Advanced Materials and Agrochemical Research
Precursor in the Development of Advanced Polymers and Coatings
Cinnamic acid and its derivatives are recognized as valuable aromatic building blocks in polymer science. rsc.org The presence of reactive groups like carboxylic acids and unsaturation in their structure makes them suitable for creating a range of polymers, including polyesters and polyamides. rsc.org
The structure of 2-(2-methoxyphenyl)-3-phenylacrylic acid is particularly suited for polymerization. The acrylic acid moiety can participate in polymerization reactions, similar to how other acrylic acid derivatives are used to create polyacrylate polymers. researchgate.net Furthermore, the aromatic rings (phenyl and methoxyphenyl groups) can impart desirable properties to the resulting polymer, such as thermal stability, rigidity, and specific optical characteristics. Research on structurally similar compounds, such as hydroxycinnamic acids, has demonstrated their ability to form homopolymers through polycondensation. nih.gov These polymers have shown potential as thermotropic materials for biomedical applications. nih.gov This suggests the potential for this compound to be used as a monomer to create novel polymers with tailored properties for advanced coatings, engineered plastics, or specialized biomedical materials. rsc.org
Table 1: Potential Polymer Types and Properties Derived from Cinnamic Acid Scaffolds
| Polymer Type | Potential Monomer Function | Resulting Polymer Properties | Potential Applications |
|---|---|---|---|
| Polyesters | Di-acid or diol precursor (after modification) | Enhanced thermal stability, liquid-crystallinity. sci-hub.se | High-performance plastics, electronic components. sci-hub.se |
| Polyamides | Intermediate for diamine or di-acid synthesis | High strength, durability. rsc.org | Engineered textiles, automotive parts. |
Building Block for Agrochemical Synthesis
The derivatization of natural products like cinnamic acid is an effective strategy for discovering new and environmentally friendly agrochemicals. nih.gov Cinnamic acid derivatives have been successfully developed into potent fungicides and herbicides, demonstrating the value of this chemical scaffold in agricultural science. nih.govnih.gov
The this compound molecule can serve as a starting point for synthesizing new active ingredients for crop protection. By modifying the carboxylic acid group into esters or amides, or by adding different substituents to the phenyl rings, chemists can create a variety of new compounds. These derivatives can then be screened for biological activity against plant pathogens and weeds. For example, research has shown that novel cinnamic oxime esters exhibit excellent fungicidal activity against various plant diseases, including gray mold on tomatoes and apple Valsa canker. nih.gov Other studies have synthesized 2-cyanoacrylate herbicides containing a thiazole (B1198619) group, which have shown high efficacy. nih.gov The structural framework of this compound provides a robust base for developing new agrochemicals that could offer improved performance or novel modes of action.
Table 2: Examples of Agrochemical Activities of Cinnamic Acid Derivatives
| Derivative Class | Target Pest/Disease | Mechanism of Action (Example) | Reference |
|---|---|---|---|
| Cinnamic Oxime Esters | Valsa mali, Botrytis cinerea (Fungi) | Inhibition of ergosterol (B1671047) biosynthesis, leading to cell membrane damage. nih.gov | nih.gov |
| 2-Cyanoacrylates | Various Weeds | Inhibition of Photosystem II (PSII) electron transport. nih.gov | nih.gov |
Versatile Intermediate for Novel Compound Libraries
In modern chemical research, particularly in drug discovery and materials science, the generation of large collections of structurally related molecules, known as compound libraries, is a crucial step. nih.govijfans.org This approach, called combinatorial chemistry, allows for the rapid synthesis and screening of thousands of compounds to identify those with desired properties. nih.govcrsubscription.com
This compound is an ideal building block for such libraries due to its multiple points for chemical diversification. The carboxylic acid group can be readily converted into a wide range of esters, amides, or other functional groups. This process is often straightforward, allowing for parallel synthesis where many different alcohols or amines are reacted with the acid to produce a library of derivatives.
Scientific studies have demonstrated this utility. For instance, various substituted cinnamic acids have been used to synthesize a series of novel 2-phenylaminopyrimidine (PAP) derivatives, which were then tested for their antiproliferative effects. mdpi.com In another study, a derivative, (E)-5-isopropyl-2-methylphenyl 3-(2-methoxyphenyl) acrylate, was synthesized via esterification as part of a project to create novel antimicrobial agents. mdpi.com These examples confirm that this compound can be used as a versatile intermediate to generate diverse molecular structures for screening in various biological and material science assays.
Table 3: Synthetic Pathways Utilizing Cinnamic Acid Derivatives for Compound Libraries
| Reaction Type | Reagents | Resulting Compound Class | Application Area |
|---|---|---|---|
| Esterification | Various Alcohols, BOP reagent, TEA | Cinnamate Esters | Antimicrobial screening. mdpi.com |
| Amidation | Oxalyl chloride, then various amines | Cinnamamides | Anticancer drug discovery. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
